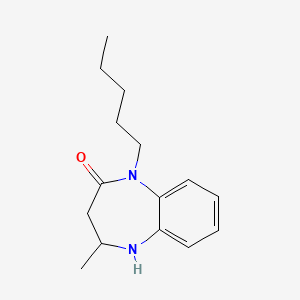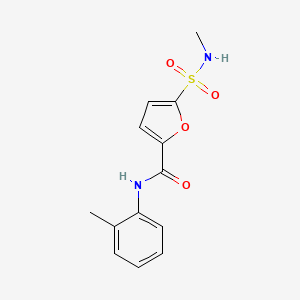![molecular formula C20H24N2O3 B6418512 1-(2-methoxyphenyl)-3-[(4-phenyloxan-4-yl)methyl]urea CAS No. 1147727-01-2](/img/structure/B6418512.png)
1-(2-methoxyphenyl)-3-[(4-phenyloxan-4-yl)methyl]urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Methoxyphenyl)-3-[(4-phenyloxan-4-yl)methyl]urea (MPPMU) is an organic compound that has been studied extensively in recent years due to its potential applications in both scientific research and laboratory experiments. This compound is a derivative of urea and is composed of two phenyl rings and a methoxyphenyl group, as well as a methyl group. MPPMU has been found to possess a variety of biochemical and physiological effects, and its potential applications range from drug synthesis to biocatalysis. In
科学的研究の応用
1-(2-methoxyphenyl)-3-[(4-phenyloxan-4-yl)methyl]urea has been studied extensively in recent years due to its potential applications in scientific research. For example, this compound has been found to be a useful tool for drug synthesis and biocatalysis. In addition, this compound has been used to study the effects of metal ions on enzyme activity, as well as the effects of nitric oxide on cell signaling pathways.
作用機序
The mechanism of action of 1-(2-methoxyphenyl)-3-[(4-phenyloxan-4-yl)methyl]urea is not yet fully understood. However, it is believed that this compound binds to metal ions, such as zinc, copper, and iron, which can then be used to activate or inhibit enzyme activity. In addition, this compound is thought to interact with nitric oxide, which can then be used to modulate cell signaling pathways.
Biochemical and Physiological Effects
This compound has been found to possess a variety of biochemical and physiological effects. For example, this compound has been found to be a potent inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of pro-inflammatory molecules. In addition, this compound has been found to possess antioxidant activity and has been shown to reduce the production of reactive oxygen species (ROS).
実験室実験の利点と制限
The main advantage of using 1-(2-methoxyphenyl)-3-[(4-phenyloxan-4-yl)methyl]urea in laboratory experiments is that it is relatively easy to synthesize and can be purified using simple techniques, such as recrystallization or column chromatography. In addition, this compound is relatively stable and can be stored for extended periods of time without significant degradation. However, one limitation of using this compound in laboratory experiments is that it is not very soluble in water, which can make it difficult to use in certain applications.
将来の方向性
The potential applications of 1-(2-methoxyphenyl)-3-[(4-phenyloxan-4-yl)methyl]urea in scientific research and laboratory experiments are vast and varied. In the future, this compound could be used to study the effects of metal ions on enzyme activity, as well as the effects of nitric oxide on cell signaling pathways. In addition, this compound could be used to develop new drugs and biocatalysts, as well as to study the biochemical and physiological effects of this compound. Finally, this compound could be used to study the effects of oxidative stress, as well as to develop new methods for drug delivery and drug targeting.
合成法
1-(2-methoxyphenyl)-3-[(4-phenyloxan-4-yl)methyl]urea can be synthesized through a three-step process. The first step involves the reaction of 2-methoxyphenyl isocyanate and 4-phenyloxan-4-ylmethyl amine in the presence of a base, such as sodium hydroxide, to form a di-urea intermediate. The second step involves the reaction of the di-urea intermediate with an alkyl halide, such as methyl iodide, to form the desired product, this compound. Finally, the product can be purified by recrystallization or column chromatography.
特性
IUPAC Name |
1-(2-methoxyphenyl)-3-[(4-phenyloxan-4-yl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O3/c1-24-18-10-6-5-9-17(18)22-19(23)21-15-20(11-13-25-14-12-20)16-7-3-2-4-8-16/h2-10H,11-15H2,1H3,(H2,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBBURLPCXMVKSQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)NCC2(CCOCC2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![8-ethoxy-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one](/img/structure/B6418441.png)
![2-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-3H-benzo[f]chromen-3-one](/img/structure/B6418444.png)
![3-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-8-methyl-2H-chromen-2-one](/img/structure/B6418450.png)
![1-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-4-(2-fluorobenzenesulfonyl)piperazine](/img/structure/B6418454.png)
![3-(4-bromophenyl)-5-[3-(naphthalen-2-yl)-1H-pyrazol-5-yl]-1,2,4-oxadiazole](/img/structure/B6418470.png)
![1-[1-(4-methylphenyl)-1H-1,2,3-triazole-4-carbonyl]piperidine-4-carboxamide](/img/structure/B6418487.png)

![2-(2-hydroxyethyl)-1-(4-methoxyphenyl)-7-methyl-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B6418500.png)
![1-(4-fluorophenyl)-N-[(thiophen-3-yl)methyl]cyclopropane-1-carboxamide](/img/structure/B6418504.png)
![5-(2,5-dimethoxyphenyl)-4-(2,4-dimethyl-1,3-thiazole-5-carbonyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B6418517.png)
![2-(3,5-dimethyl-1H-pyrazol-1-yl)-1-[4-(pyrimidin-2-yl)piperazin-1-yl]ethan-1-one](/img/structure/B6418527.png)


